Home > Products > Screening Compounds P18706 > 4-(Methoxymethyl)pyrimidin-2-amine
4-(Methoxymethyl)pyrimidin-2-amine - 127958-17-2

4-(Methoxymethyl)pyrimidin-2-amine

Catalog Number: EVT-1206527
CAS Number: 127958-17-2
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(Methoxymethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 127958-17-2 . It has a molecular weight of 139.16 . The IUPAC name for this compound is 4-(methoxymethyl)-2-pyrimidinamine .

Synthesis Analysis

While specific synthesis methods for “4-(Methoxymethyl)pyrimidin-2-amine” were not found, there are general methods for the synthesis of pyrimidines. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines .

Molecular Structure Analysis

The InChI code for “4-(Methoxymethyl)pyrimidin-2-amine” is 1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-(Methoxymethyl)pyrimidin-2-amine” is a powder with a melting point of 123-124°C . It is stored at room temperature .

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

Compound Description: This series of compounds are potent and selective inhibitors of Cyclin-dependent kinase 2 (CDK2), a validated target for anticancer drug discovery. [] Notably, compound 15 within this series showed potent CDK2 inhibitory activity (Ki = 0.005 μM) and sub-micromolar antiproliferative activity against 13 cancer cell lines. []

4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives

Compound Description: These compounds were designed as potential V600EBRAF inhibitors, inspired by known inhibitors. [] Compound 12l within this series exhibited potent V600EBRAF inhibitory activity with an IC50 of 0.49 µM. [] Another compound, 12e, showed significant growth inhibition against multiple cancer cell lines. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA serves as a potential template for designing drugs against Chronic Myelogenous Leukemia (CML). [, ] Molecular docking studies revealed that NPPA exhibits an energy affinity of ΔG = -10.3 kcal/mol for the target kinase (PDB ID 2hyy), interacting with key residues involved in CML inhibition. [, ]

4-(3-Bromophenyl)pyrimidin-2-amine

Compound Description: The crystal structure of this compound has been reported [], providing insights into its solid-state conformation and intermolecular interactions.

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives

Compound Description: This series of compounds was designed and synthesized as potent and selective Mnk2 inhibitors for treating acute myeloid leukemia (AML). [] These compounds showed potent anti-proliferative activity against MV4-11 AML cells. []

6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) Derivatives

Compound Description: This series of compounds, synthesized via Claisen-Schmidt condensation, were designed as potential CDK-8 inhibitors with anticancer activity. [] Molecular docking studies revealed their interaction with the CDK-8 protein. [] Compound 11y displayed potent antimicrobial activity against E. coli and C. albicans. [] Compounds 2y and 4y exhibited strong antiproliferative activity against a human colorectal carcinoma cell line. []

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

Compound Description: These compounds are highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). [] These kinases play a crucial role in cell cycle regulation and are validated targets for anticancer drug discovery. Compound 83, an orally bioavailable inhibitor from this series, showed remarkable selectivity and significant antitumor activity in an acute myeloid leukemia mouse xenograft model. []

4,6-bis(2-((E)-benzylidene)hydrazinyl)pyrimidin-2-amine

Compound Description: This compound showed promising antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). []

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

Compound Description: Developed as PLK4 inhibitors, these compounds demonstrated potential in treating breast cancer. [, ] Specifically, compound 14i showed significant antitumor efficacy in MDA-MB-468 and MDA-MB-231 xenograft models. [, ]

4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amines

Compound Description: This series of compounds were synthesized from chalcones and guanidine hydrochloride and evaluated for their antimicrobial activities. []

N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine

Compound Description: This compound was synthesized via cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2. []

4-aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives

Compound Description: Synthesized and evaluated for their antimicrobial and in vitro cytotoxic activities. [] Docking studies and antimicrobial assays identified CHR 7, CHR 8, and CHR 9 as the most promising candidates. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine (1)

Compound Description: Characterized for its crystal structure, DFT properties, and antibacterial activity. [] It exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Compound Description: The crystal structure, DFT calculations, and antibacterial activity of this pyrimidin-2-amine derivative were investigated. []

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

Compound Description: This group of compounds acts as potent Aurora A and B kinase inhibitors. [] These kinases play a crucial role in cell division, and their inhibition has shown potential in cancer treatment. The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18), exhibited potent inhibitory activity against both Aurora A and B kinases (Ki values of 8.0 and 9.2 nM, respectively). [] Compound 18 induced cell death, mitotic failure, and increased polyploidy in cancer cells, highlighting its anticancer potential. []

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Compound Description: This compound was synthesized and structurally characterized using X-ray diffraction and theoretical calculations. [] The crystallographic data confirmed the molecular structure, revealing intermolecular N-H…N interactions between adjacent molecules. [] Theoretical calculations provided insights into its electronic properties, including frontier orbital energies and optimized geometries. []

N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives

Compound Description: This family of compounds was designed as selective inhibitors of JAK2, a target for treating myeloproliferative neoplasms (MPNs). [] Compound A8, a potent JAK2 inhibitor (IC50 = 5 nM), demonstrated excellent selectivity against other JAK family kinases and showed promising metabolic stability and bioavailability. []

{1((1phenylethylidene)amino)naphtho(2,1-B)furan-2-yl}4-substituted pyrimidin-2-amine Derivatives

Compound Description: These compounds were synthesized and evaluated for their antitubercular activity. [] The synthesis involved a multi-step process, starting from 2-hydroxy-1-naphthonitrile. []

(Pentane-2,4-dionato-κ2O,O')(pyridin-2-amine-κN1)copper(II) and (pentane-2,4-dionato-κ2O,O')(pyrimidin-2-amine-κN1)copper(II)

Compound Description: These two copper(II) complexes, synthesized using bis(pentane-2,4-dionato-κ2O,O')copper(II) with pyridin-2-amine and pyrimidin-2-amine respectively, are isostructural. [] They both exhibit square-pyramidal coordination around the copper(II) ion and have intramolecular N-H...O hydrogen bonding. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

Compound Description: Identified as a potent cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDKs 1, 2, 4, 8, and 9, this compound shows promise for treating hematologic malignancies. []

[4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based CDK4 inhibitors

Compound Description: This class of compounds, which includes abemaciclib and its analogs, targets CDK4, a key regulator of the cell cycle. [] They are currently being explored for their potential in breast cancer treatment. []

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: The crystal structure of this compound has been determined, revealing its molecular conformation and intermolecular interactions. []

Substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds and salts thereof

Compound Description: This patent describes a method for preparing these compounds, highlighting their potential as intermediates for synthesizing other pharmaceutically active pyrimidine derivatives. []

5-[2-(Methylthio)ethoxy]pyrimidin-2-amine

Compound Description: This compound is a useful intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other industrially relevant products. [] A novel method for its preparation has been reported, which involves a multi-step process. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment, has been crystallized in its freebase form. [] The crystal structure reveals an extended conformation of the molecule, stabilized by intermolecular hydrogen bonds. []

4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

Compound Description: The crystal structure of this compound provides insights into its molecular packing and intermolecular interactions, including N—H⋯N hydrogen bonds and C—H⋯S contacts. []

5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine Derivatives

Compound Description: This series of compounds exhibits inhibitory activity against c-kit, PDGFRα, and PDGFRβ kinases. [] These kinases play crucial roles in cell signaling and are implicated in various diseases, including cancer.

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

Compound Description: The crystal structure of this compound, stabilized by intermolecular N-H…N hydrogen bonds, provides insights into its solid-state interactions. []

4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

Compound Description: The crystal structure of this compound, characterized by weak intermolecular N—H⋯N interactions, sheds light on its solid-state packing. []

5-(1,3-benzoxazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine

Compound Description: This compound has been identified as a casein kinase 1 delta (CK1δ) inhibitor. [] CK1δ is involved in various cellular processes and is implicated in neurodegenerative disorders like Alzheimer's disease, making its inhibitors of therapeutic interest. []

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

Compound Description: This compound, with its crystal structure revealing two independent molecules in the asymmetric unit, exhibits weak intermolecular N—H⋯N and C—H⋯O interactions. []

4-(3,4-Dihydro-β-carbolin-1-yl)pyrimidin-2-amine (Acanthomine A)

Compound Description: Acanthomine A is a natural product with an approximately planar structure. [] Its crystal structure reveals intermolecular hydrogen bonding interactions that contribute to its layered network. []

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine

Compound Description: Crystallizing with two independent molecules in the asymmetric unit, this compound exhibits intermolecular N—H⋯N hydrogen bonds, π–π stacking interactions, and C—H⋯π interactions. []

5-(4-Morpholino-7,8-dihydro-5H-thiopyrano(4,3-d)pyrimidin-2-yl)pyridin-2-amine (Compound 1)

Compound Description: Compound 1 is a key intermediate in synthesizing thiopyrano(4,3-d)pyrimidine-based small molecule inhibitors, particularly those targeting anticancer activity. []

3-bis(2-chloroethyl)aminomethyl-4-methoxymethyl-5-hydroxy-6-methylpyridine

Compound Description: This compound was investigated alongside methylbis(2-chloroethyl)amine for its impact on tumor growth in mice and rats as part of a tumor-spectrum study. [] This research aims to understand the varying effectiveness of different chemical compounds against various tumor types. []

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

Compound Description: Discovered as a potential fungicide, this pyrimidin-4-amine derivative exhibits strong activity against various fungal pathogens. [] While it demonstrated superior fungicidal activity compared to commercial fungicides, its high toxicity to rats limited its further development. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229 or 5b5-6)

Compound Description: Developed as a fungicide, HNPC-A9229 exhibits potent activity against fungal pathogens, including Puccinia sorghi and Erysiphe graminis. [] Significantly, it shows improved safety compared to its precursor 2a, with lower toxicity to rats. []

Pyrido[1,2-a]pyrimidin-4-imines

Compound Description: This group of compounds was synthesized via a copper(I)-catalyzed multi-step reaction involving sulfonyl azides, alkynes, and N-arylidenepyridin-2-amines. [] This novel synthetic route provides efficient access to diversely functionalized pyrido[1,2-a]pyrimidin-4-imines, which are important heterocyclic scaffolds found in various bioactive molecules. []

4-(3-Azetidin-1-yl)pyrimidin-2-amines

Compound Description: This series of compounds are non-imidazole histamine H3 receptor (H3R) agonists. [] Compound VUF16839 (14d) exhibits potent H3R agonism (pKi = 8.5, pEC50 = 9.5) and desirable pharmacokinetic properties, making it a promising tool compound for H3R research. []

Overview

4-(Methoxymethyl)pyrimidin-2-amine is a compound belonging to the class of pyrimidine derivatives, which are recognized for their diverse biological activities. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound features a methoxymethyl group at the 4-position and an amino group at the 2-position of the pyrimidine ring. The structure of 4-(Methoxymethyl)pyrimidin-2-amine can be represented as follows:

C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}

This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as inhibitors of various enzymes linked to pathological conditions.

Source and Classification

4-(Methoxymethyl)pyrimidin-2-amine can be synthesized through various chemical pathways, often involving the modification of existing pyrimidine derivatives. It falls under the classification of heterocyclic organic compounds and specifically belongs to the pyrimidine family, which is characterized by its nitrogen-containing aromatic systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Methoxymethyl)pyrimidin-2-amine can be achieved through several methods, typically involving nucleophilic substitution reactions or condensation reactions with appropriate starting materials. One common approach is the reaction of 2-amino-4,6-dichloropyrimidine with methoxymethylamine in the presence of a base such as triethylamine, under solvent-free conditions. This method has been reported to yield high purity and good yields:

  1. Reagents:
    • 2-amino-4,6-dichloropyrimidine
    • Methoxymethylamine
    • Triethylamine (as a base)
  2. Procedure:
    • Mix the reagents and heat at 80–90 °C.
    • Monitor the reaction using thin-layer chromatography.
    • Upon completion, quench with water and isolate the product via crystallization.
  3. Characterization: The synthesized compound is typically characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Elemental Analysis to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(Methoxymethyl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a methoxymethyl group at the 4-position and an amino group at the 2-position. The molecular formula is C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}, with a molecular weight of approximately 154.17 g/mol.

  • Key Structural Features:
    • Pyrimidine Ring: A six-membered ring with alternating carbon and nitrogen atoms.
    • Methoxymethyl Group: This substituent can influence the compound's solubility and biological activity.
    • Amino Group: Located at position 2, this functional group is crucial for biological interactions.
Chemical Reactions Analysis

Reactions and Technical Details

4-(Methoxymethyl)pyrimidin-2-amine can participate in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization of the pyrimidine ring.
  2. Acylation Reactions: The amino group may undergo acylation to form amides, which can enhance biological activity.
  3. Formation of Salts: The amino group can also react with acids to form salts, which may improve solubility in aqueous environments.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-(Methoxymethyl)pyrimidin-2-amine often involves their ability to interact with biological targets such as enzymes or receptors. For instance, studies have shown that derivatives of pyrimidine can act as inhibitors for enzymes like β-glucuronidase, which is implicated in various diseases:

  1. Binding Interactions: The amino group can form hydrogen bonds with active site residues in target proteins.
  2. Inhibition Mechanism: By mimicking substrate structures or binding tightly to enzyme active sites, these compounds can effectively inhibit enzymatic activity.
  3. Biological Evaluation: Compounds are typically evaluated for their inhibitory effects using assays that measure enzyme activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

4-(Methoxymethyl)pyrimidin-2-amine exhibits several important physical and chemical properties:

  • Appearance: Generally exists as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of hydrophilic functional groups.
  • Melting Point: Specific melting point data would depend on experimental conditions but is generally within a range typical for small organic molecules.

These properties are critical for determining its suitability in pharmaceutical formulations .

Applications

Scientific Uses

The primary applications of 4-(Methoxymethyl)pyrimidin-2-amine in scientific research include:

  1. Drug Development: As a potential lead compound for developing new drugs targeting specific enzymes associated with diseases such as cancer or infections.
  2. Biochemical Research: Used in studies exploring enzyme inhibition mechanisms or as a tool compound to investigate biological pathways involving pyrimidines.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds that may have enhanced pharmacological properties .
Introduction to 4-(Methoxymethyl)pyrimidin-2-amine

Pyrimidine derivatives represent a cornerstone of medicinal chemistry, with 4-(methoxymethyl)pyrimidin-2-amine standing as a structurally specialized member of this heterocyclic family. Characterized by a primary amine at the C2 position and a methoxymethyl substituent at C4, this compound exemplifies strategic functionalization to optimize pharmacological potential. The methoxymethyl group (–CH₂OCH₃) introduces distinctive steric and electronic properties compared to simpler alkyl or aryl substituents, enhancing molecular interactions while maintaining favorable physicochemical profiles. Positioned at the intersection of synthetic chemistry and drug design, this compound serves as a versatile scaffold in developing targeted therapeutics, particularly in oncology and enzyme inhibition applications. Its structural configuration enables specific hydrogen-bonding patterns critical for binding affinity, while the ether linkage provides metabolic stability advantages over hydroxylated analogs. As research continues to explore structure-activity relationships within the pyrimidine pharmacophore, 4-(methoxymethyl)pyrimidin-2-amine offers compelling insights into how strategic substituent placement influences biological activity [1] .

Nomenclature and Structural Characterization of Pyrimidin-2-amine Derivatives

The systematic IUPAC name 4-(methoxymethyl)pyrimidin-2-amine precisely defines this compound's molecular architecture: a pyrimidine ring with an amino group (–NH₂) at position 2 and a methoxymethyl substituent (–CH₂OCH₃) at position 4. This unambiguous nomenclature distinguishes it from isomeric structures such as 2-(methoxymethyl)pyrimidin-4-amine, where substituent positions are reversed. The compound belongs to the primary amine classification (RNH₂) due to the nitrogen atom bonding to two hydrogen atoms and one pyrimidine ring . Spectroscopic characterization reveals distinctive features: Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic downfield shifts for the C5 and C6 protons (δH 8.30-8.50 ppm) and a diagnostic singlet for the methylene group (CH₂, δH 4.40-4.60 ppm) coupled with a methoxy resonance (OCH₃, δH 3.30-3.40 ppm). Infrared spectroscopy confirms N-H stretches (3300-3500 cm⁻¹) and C=N absorptions (1600-1660 cm⁻¹) [1] [2].

Table 1: Structural Features and Spectroscopic Signatures of 4-(Methoxymethyl)pyrimidin-2-amine

Structural FeatureChemical Shift (¹H NMR, ppm)Vibrational Mode (IR, cm⁻¹)Functional Significance
Pyrimidine H5/H68.30-8.50-Ring aromaticity
-CH₂- (methylene)4.40-4.60 (s)~2820 (C-H stretch)Solubility modulation
-OCH₃ (methoxy)3.30-3.40 (s)1100-1200 (C-O stretch)Metabolic stability
-NH₂ (amino)5.80-6.20 (br s)3300-3500 (N-H stretch)Hydrogen-bonding capacity

The methoxymethyl substituent profoundly influences molecular properties: it enhances aqueous solubility compared to unsubstituted pyrimidin-2-amine (logP ≈ 0.5 vs. 1.2) while maintaining moderate lipophilicity for membrane permeability. X-ray crystallographic studies of related analogs demonstrate that the C4 substituent adopts an orientation perpendicular to the pyrimidine plane, minimizing steric hindrance while allowing optimal interactions with biological targets. The primary amine at C2 serves as a crucial hydrogen bond donor, forming bidentate interactions with receptor sites that are stronger than those possible with tertiary amines. This hydrogen-bonding capacity is structurally validated through comparison with dimethylamino analogs, which exhibit markedly different UV spectra and pKa profiles [1] . The compound's structural uniqueness becomes apparent when compared to other pyrimidin-2-amine derivatives:

Table 2: Comparative Analysis of Pyrimidin-2-amine Derivatives

CompoundC4 SubstituentMolecular Weight (g/mol)Key ApplicationsStructural Distinctions
Pyrimidin-2-amineH95.10Nucleotide analog synthesisMinimal steric bulk
4-Methylpyrimidin-2-amine-CH₃109.13Kinase inhibitor scaffoldsHydrophobic, no oxygen
4-(Hydroxymethyl)pyrimidin-2-amine-CH₂OH125.13Prodrug developmentMetabolic vulnerability
4-(Methoxymethyl)pyrimidin-2-amine-CH₂OCH₃139.15Targeted therapeuticsEnhanced stability/solubility balance
4-Phenylpyrimidin-2-amine-C₆H₅171.20EGFR inhibitorsIncreased hydrophobicity

Historical Development of Methoxymethyl-Substituted Pyrimidines in Medicinal Chemistry

The therapeutic potential of 4-(methoxymethyl)pyrimidin-2-amine derivatives expanded significantly with their incorporation into kinase inhibitors and cytotoxic agents. Preclinical studies demonstrated that the methoxymethyl group enhanced tumor penetration in pyrido[3,2-d]pyrimidin-4-amine-based compounds while maintaining nanomolar potency against VEGFR-2 and PDGFR-β kinases . This balance of potency and physicochemical properties represented a substantial improvement over earlier hydroxymethyl analogs, which exhibited faster clearance profiles. Patent landscapes reflect this evolution, with CA2881987C claiming substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds as intermediates for targeted therapies [8]. The methoxymethyl group's versatility is further evidenced in PARP (poly(ADP-ribose) polymerase) inhibitors, where it modulates DNA-binding affinity without increasing general cytotoxicity [2].

Table 3: Historical Development of Methoxymethyl-Substituted Pyrimidines in Medicinal Chemistry

Time PeriodKey DevelopmentsTherapeutic ApplicationsStructural Innovations
1950s-1960sTautomeric studies establish amino form predominanceNot yet appliedFundamental characterization
1970s-1980sSynthesis of C4-alkoxymethyl derivativesAntiviral nucleoside analogsMethoxymethyl as hydroxymethyl surrogate
1990s-2000sKinase inhibitor scaffolds developmentAnticancer agents (VEGFR-2/PDGFR-β inhibition)Incorporation into fused pyrimidines
2010s-PresentPARP inhibitors & targeted therapeuticsOncology (DNA repair inhibition)Hybrid molecules with pyrrolidine linkers

Contemporary applications leverage the methoxymethyl group's hydrogen-bond acceptor capability and moderate steric bulk (molar refractivity ≈ 17 cm³/mol) to optimize target engagement. For instance, structural hybrids featuring 4-(methoxymethyl)pyrimidin-2-amine linked to pyrrolidin-3-ylamino moieties demonstrate enhanced cellular uptake compared to bulkier analogs [2]. This evolution exemplifies medicinal chemistry's strategic shift from passive functionality to deliberate three-dimensional design, positioning 4-(methoxymethyl)pyrimidin-2-amine as a versatile scaffold in modern drug discovery.

Significance of Positional Isomerism in Pyrimidine-Based Pharmacophores

Positional isomerism in pyrimidine derivatives profoundly influences their biological activity through electronic redistribution, hydrogen-bonding capacity, and three-dimensional target complementarity. The distinction between 4-(methoxymethyl)pyrimidin-2-amine and its positional isomers exemplifies this structure-activity relationship. The C2-amino group serves as a strong hydrogen-bond donor (pKa ≈ 3.5), enabling bidentate interactions with protein targets that are sterically impossible for C4-amino analogs [1] . This electronic asymmetry arises from the pyrimidine ring's inherent polarization, where C2 is electron-deficient while C4 is relatively electron-rich. Consequently, a methoxymethyl group at C4 exerts electron-donating effects that modulate the entire ring's electron density, enhancing nucleophilic substitution at adjacent positions compared to isomers.

Comparative studies demonstrate that 4-(methoxymethyl)pyrimidin-2-amine exhibits superior kinase inhibition profiles relative to its 2-(methoxymethyl)pyrimidin-4-amine isomer. For instance, in vascular endothelial growth factor receptor-2 (VEGFR-2) assays, the C2-amino/C4-methoxymethyl configuration achieves IC₅₀ values below 1 μM, while the isomer shows significantly reduced activity (>50 μM) . This dramatic difference originates from divergent binding modes: the C2-amino group forms critical hydrogen bonds with kinase hinge regions, while the C4-methoxymethyl extends into hydrophobic pockets inaccessible to the isomer. Similarly, in microtubule-targeting agents, pyrrolo[3,2-d]pyrimidin-4-amines with C4-amino groups require N-methylation for activity, whereas C2-amino analogs inherently maintain optimal donor-acceptor geometry .

Table 4: Biological Implications of Positional Isomerism in Pyrimidinamine Derivatives

IsomerHydrogen Bonding CapacityElectron DistributionExemplary BioactivityTherapeutic Limitations
4-(Methoxymethyl)pyrimidin-2-amineStrong H-bond donor at C2Electron-deficient C2; moderately enriched C4VEGFR-2 IC₅₀ <1 μM; PARP inhibitionSelective solubility challenges
2-(Methoxymethyl)pyrimidin-4-amineH-bond acceptor at N1; weak donor at C4Electron-rich C4EGFR inhibition (>10 μM)Reduced kinase affinity
5-(Methoxymethyl)pyrimidin-2-amineH-bond donor at C2; sterically hinderedAsymmetric polarizationLimited dataMetabolic oxidation vulnerability
4-Amino-5-(hydroxymethyl)-2-methylpyrimidineAmbident H-bonding at C4Highly polarized ringVitamin B1 precursorOxidative instability

The methoxymethyl group's position further influences metabolic stability: C4-substitution shields the methylene group from oxidative enzymes more effectively than C5 analogs, as demonstrated in hepatic microsomal studies. This positional protection extends plasma half-lives by 2-3 fold compared to 5-(methoxymethyl)pyrimidin-2-amine isomers [6]. Molecular modeling reveals that C4-substitution orients the methoxymethyl group perpendicular to the ring plane, minimizing steric clashes in ATP-binding pockets while allowing optimal van der Waals contacts. In contrast, C5-substituted isomers adopt coplanar conformations that increase metabolic vulnerability and reduce target complementarity. These subtle yet consequential distinctions underscore why 4-(methoxymethyl)pyrimidin-2-amine remains privileged in medicinal chemistry, balancing electronic, steric, and pharmacokinetic properties unattainable through alternative substitution patterns [6].

Properties

CAS Number

127958-17-2

Product Name

4-(Methoxymethyl)pyrimidin-2-amine

IUPAC Name

4-(methoxymethyl)pyrimidin-2-amine

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9)

InChI Key

SVRGSMUIVBCMHP-UHFFFAOYSA-N

SMILES

COCC1=NC(=NC=C1)N

Synonyms

2-Pyrimidinamine, 4-(methoxymethyl)- (9CI)

Canonical SMILES

COCC1=NC(=NC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.